2-Amino-6-hydroxybenzothiazole
Overview
Description
2-Amino-6-hydroxybenzothiazole, also known as AHT, is a heterocyclic aromatic compound with a broad range of applications in the fields of medicinal chemistry and pharmacology. It is a biologically active compound, with several important properties that make it useful for medicinal purposes. AHT is known to interact with a number of receptors and enzymes, and has been studied extensively for its potential to treat various diseases.
Scientific Research Applications
Antitumor Properties
2-Amino-6-hydroxybenzothiazole derivatives demonstrate notable antitumor activity. One study found that 2-(4-Amino-3-methylphenyl)benzothiazole, a related compound, showed potent antitumor effects with selective growth inhibition against human cancer cell lines, particularly in breast cancer cells. A major metabolite identified in sensitive cell lines was 2-(4-amino-3-methylphenyl)-6-hydroxybenzothiazole (Kashiyama et al., 1999). Similarly, other studies have synthesized and evaluated 6-amino-2-phenylbenzothiazole derivatives, indicating potential for antitumor activity (Stojković et al., 2006).
Corrosion Inhibition
This compound has been studied for its potential as a corrosion inhibitor. In one study, it demonstrated excellent inhibitory features in acidic solutions, providing insights into its adsorption behavior and efficiency in protecting materials like steel (Danaee & Nikparsa, 2020). Other research on similar benzothiazoles has indicated their effectiveness in reducing corrosion in acid solutions, supporting the potential application of this compound in this area (Quraishi et al., 1996).
Biochemical Analysis and Environmental Impact
This compound has been utilized in studies focusing on the environmental fate of pollutants. For example, its biodegradation by Rhodococcus rhodochrous was monitored, showcasing its transformation into hydroxylated derivatives and providing valuable insights into environmental bioremediation processes (Haroune et al., 2001).
Synthesis of D-Luciferin
This compound has been identified as a key intermediate in the synthesis of D-luciferin, the natural substrate of firefly luciferases. A study outlined a new synthesis pathway starting from 1,4-benzoquinone, leading to the production of D-luciferin, highlighting its role in bioluminescent applications (Meroni et al., 2009).
Mechanism of Action
Target of Action
It’s known that this compound serves as a reactant or a reaction intermediate for affording various fused heterocycles .
Mode of Action
It’s known that the NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .
Biochemical Pathways
It’s known that 2-aminobenzothiazole derivatives have gained popularity due to their prominent medicinal importance .
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by benzothiazole derivatives, research and development in medicinal chemistry and pharmacology based on these compounds have become especially relevant . The development of targeted synthesis of benzothiazole analogs is a promising area of future research .
Biochemical Analysis
Biochemical Properties
2-Amino-6-hydroxybenzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound has been found to interact with DNA, potentially intercalating between base pairs and affecting DNA replication and transcription processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with acetylcholinesterase involves binding to the enzyme’s catalytic site, preventing the hydrolysis of acetylcholine . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with DNA, stabilizing its structure and potentially interfering with replication and transcription processes . These interactions highlight the compound’s ability to modulate biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade when exposed to extreme pH or temperature . Long-term exposure to this compound in in vitro studies has revealed its potential to induce oxidative stress and DNA damage, leading to altered cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, it can be targeted to the mitochondria, where it may influence mitochondrial function and induce apoptosis . The subcellular distribution of this compound is regulated by targeting signals and post-translational modifications that direct it to specific organelles .
Properties
IUPAC Name |
2-amino-1,3-benzothiazol-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNVTNUTGNBNBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180903 | |
Record name | 2-Amino-6-benzothiazolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26278-79-5 | |
Record name | 2-Amino-6-benzothiazolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26278-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-benzothiazolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026278795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-6-benzothiazolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1,3-benzothiazol-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-6-BENZOTHIAZOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72I21UFH5P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2-Amino-6-hydroxybenzothiazole explored in the provided research?
A1: The research primarily focuses on this compound as a potential corrosion inhibitor [] and a precursor for synthesizing anti-inflammatory drug candidates [].
Q2: How does this compound function as a corrosion inhibitor?
A2: Studies suggest that this compound acts as an adsorption inhibitor, effectively adhering to the metal surface and forming a protective layer that hinders the corrosion process []. The sulfur atom in the molecule exhibits a high tendency for electrophilic attack during adsorption, contributing to its efficacy [].
Q3: What structural characteristics make this compound a suitable starting point for developing anti-inflammatory agents?
A3: The presence of specific functional groups within the this compound structure allows for modifications that yield compounds with dual inhibitory activity against 5-lipoxygenase and thromboxane A2 synthetase, enzymes involved in inflammation [].
Q4: Can you elaborate on the significance of the sulfur atom in this compound's activity?
A4: Both computational and experimental data highlight the sulfur atom's crucial role. In corrosion inhibition, it acts as a primary site for adsorption onto the metal surface []. In drug development, the sulfur atom's position within the benzothiazole ring influences the compound's interaction with target enzymes, ultimately affecting its anti-inflammatory potency [].
Q5: How has computational chemistry been employed in studying this compound?
A5: Researchers have utilized density functional theory (DFT) calculations to investigate the electronic structure and properties of this compound [, ]. These calculations have provided insights into its reactivity, adsorption behavior, and interactions with other molecules, contributing to a deeper understanding of its effectiveness in various applications.
Q6: What synthetic routes are commonly employed for preparing this compound?
A6: The research highlights the synthesis of this compound through the reaction of quinones with thiourea []. Additionally, a novel and efficient method utilizing the catalytic Sandmeyer cyanation of a diazonium salt derived from this compound has been reported [, ].
Q7: Are there any notable structure-activity relationships observed for derivatives of this compound?
A7: Studies on derivatives where a 3-pyridylmethyl group is introduced into either the 2-amino group (type-A) or the benzene ring (type-B) reveal significant differences in their inhibitory activity against thromboxane A2 synthetase. Type-B compounds exhibit approximately tenfold higher potency compared to type-A compounds, indicating the importance of the substituent's position on the benzene ring for optimal activity [].
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